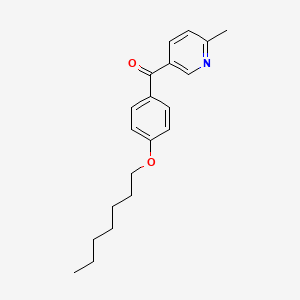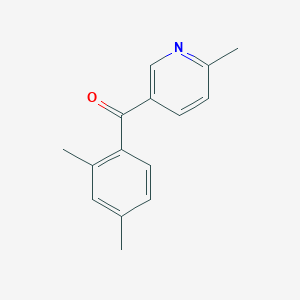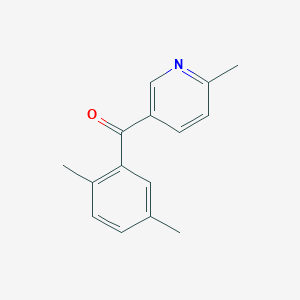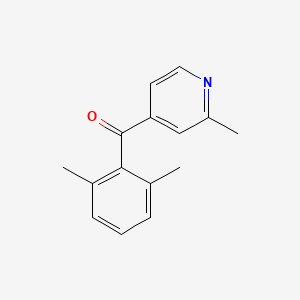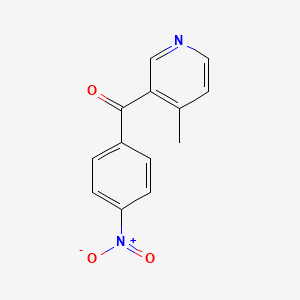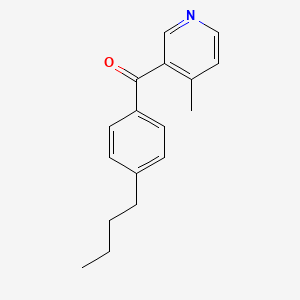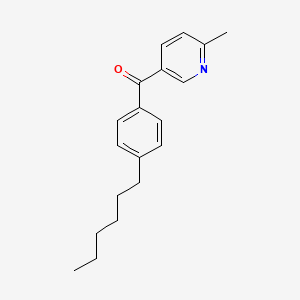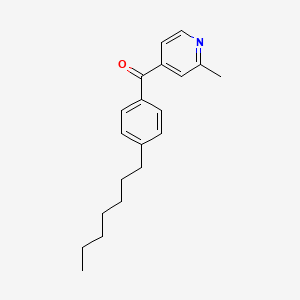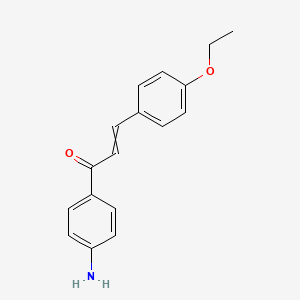
1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-EN-1-one
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-EN-1-one, also known as 4-AP, is a synthetic organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless solid that is soluble in water, alcohols, and ethers. In the scientific community, 4-AP is most commonly used as a reagent for the synthesis of organic compounds, as well as for the study of biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- Synthesis and Antioxidant Properties: A study by Sulpizio et al. (2016) focused on the synthesis and characterization of 2'-aminochalcone derivatives, including compounds similar to 1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-EN-1-one. These compounds were tested for their antioxidant activity, revealing significant free radical scavenging ability and superoxide dismutase mimetic activity, indicating their potential as antioxidants (Sulpizio et al., 2016).
Molecular Interactions
- N⋯π and O⋯π Interactions: A study by Zhang, Wu, and Zhang (2011) on similar ethoxyphenylamino propenoates revealed intriguing molecular interactions, such as rare N⋯π and O⋯π interactions. These findings enhance our understanding of the molecular behaviors of similar compounds (Zhang, Wu, & Zhang, 2011).
Polymerization Applications
- Enzymatic Oxidative Polymerization: Goretzki and Ritter (1998) conducted a study on the synthesis of various aminochalcones, including a compound akin to 1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-EN-1-one. They observed its enzymatic oxidative polymerization using horseradish peroxidase, suggesting its potential application in polymer chemistry (Goretzki & Ritter, 1998).
Electrochemical Applications
- Corrosion Inhibition Studies: Research by Baskar et al. (2012) on biphenyl based compounds, which include similar aminophenyl derivatives, demonstrated their application in corrosion inhibition. The study indicated their effectiveness in preventing corrosion of mild steel, especially in acidic environments (Baskar et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis: Kumara et al. (2017) analyzed a similar compound, highlighting its molecular interactions and crystal structure. Such studies are crucial for understanding the physical properties and potential applications of these compounds in material science (Kumara et al., 2017).
Photophysical Properties
- Effect of Solvent Polarity: A study by Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives. The findings suggest that these compounds could have significant applications in the development of photophysical materials (Kumari et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJDVUPWMVNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




